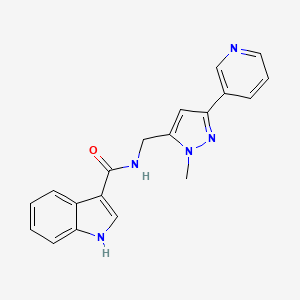

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-24-14(9-18(23-24)13-5-4-8-20-10-13)11-22-19(25)16-12-21-17-7-3-2-6-15(16)17/h2-10,12,21H,11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHAVPZGVVBLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Attachment of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.

Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

Final Coupling: The final step involves coupling the pyrazole-pyridine intermediate with the indole derivative using amide bond formation techniques, such as using carbodiimide reagents (e.g., EDCI) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the intermediates using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and indole rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

Biological Studies: The compound is used in studies exploring its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.

Chemical Biology: It serves as a probe to study the structure-activity relationships (SAR) of related compounds and to identify key functional groups responsible for biological activity.

Industrial Applications:

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements are compared to analogs in Table 1:

Key Observations :

- Heterocyclic Core : The target compound’s pyrazole-indole scaffold differs from thiazole (4d), pyridoindole (8h), and tetrahydrofuran () cores, which influence solubility and target selectivity.

- Substituent Effects: The pyridinyl group enhances hydrogen-bonding capacity, while the indole moiety (target) vs.

- Bioactivity : Compounds like 8h (pyridoindole) show anticancer activity via DNA intercalation, suggesting the target’s indole group may confer similar properties .

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant studies and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a β-keto ester, followed by cyclization.

- Introduction of the Pyridine Moiety : Often accomplished via Suzuki-Miyaura coupling, where a boronic acid derivative is reacted with a halogenated pyridine.

- Construction of the Indole Framework : This step may involve cyclization reactions that yield the indole structure essential for biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 0.01 | |

| Compound B | NCI-H460 | 0.03 | |

| Compound C | A549 | 0.39 | |

| Compound D | HepG2 | 0.16 |

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially acting on cytokine production and signaling pathways involved in inflammation.

The proposed mechanism of action for this compound involves:

- Binding to Specific Enzymes or Receptors : The compound may interact with targets such as cyclin-dependent kinases (CDKs), leading to inhibition of tumor growth.

- Modulation of Signaling Pathways : It may influence pathways related to apoptosis and cell proliferation, contributing to its anticancer effects.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study 1 : A study on pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF7), with an IC50 value indicating high potency.

- Case Study 2 : Research involving lung cancer cell lines (A549) showed that compounds with similar structures induced apoptosis and inhibited cell migration.

Q & A

Q. Monitoring methods :

- Thin-layer chromatography (TLC) to track intermediate formation.

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity at each step .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and indole moieties .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₈N₆O) .

- HPLC/LC-MS : Quantifies purity (>95%) and detects trace impurities in biological matrices .

Q. Example data :

| Technique | Key Peaks/Values | Purpose |

|---|---|---|

| ¹H NMR | δ 8.56 (s, pyridinyl H) | Confirms pyridine ring orientation |

| HRMS | [M+H]⁺ = 359.1612 | Validates molecular weight |

What preliminary biological activities have been reported for this compound?

- Enzyme inhibition : Potential kinase/VEGFR-2 inhibition (IC₅₀ values in µM range) .

- Antimicrobial activity : Structural analogs show activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

- Anti-inflammatory effects : In vitro assays (e.g., COX-2 inhibition) suggest modulation of inflammatory pathways .

Advanced Research Questions

How can reaction yields be optimized for the amide coupling step in synthesis?

- Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura coupling to enhance pyridinyl group attachment .

- Temperature control : Maintain 0–5°C during coupling to minimize racemization .

- Reagent stoichiometry : A 1.2:1 molar ratio of indole-3-carboxylic acid to pyrazole-methylamine improves yield .

Data contradiction resolution : Discrepancies in reported yields (40–75%) may arise from solvent purity or moisture content. Dry solvents and inert atmospheres (N₂/Ar) are critical .

What strategies are recommended for identifying biological targets of this compound?

- Molecular docking : Use AutoDock Vina to model interactions with VEGFR-2 or kinase domains .

- Pull-down assays : Biotinylated analogs coupled with streptavidin beads isolate protein targets from cell lysates .

- CRISPR-Cas9 screens : Genome-wide knockout libraries identify genes modulating compound sensitivity .

How can researchers resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC₅₀ consistency .

- Structural analogs comparison : Compare with N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide, which shares similar pyrazole-indole motifs but differs in activity .

Example conflict : Antitumor activity in murine models () vs. lack of efficacy in human cell lines. Test species-specific metabolic differences using hepatic microsomes .

What formulation strategies improve solubility for in vivo studies?

- Co-solvent systems : Use PEG-400/water (70:30) to enhance aqueous solubility .

- Nanoparticle encapsulation : PLGA nanoparticles (size: 150–200 nm) increase bioavailability in rodent pharmacokinetic studies .

How can structure-activity relationships (SAR) guide derivative design?

Q. Key structural modifications and effects :

| Modification | Activity Impact | Reference |

|---|---|---|

| Pyridinyl → Thiophenyl | Reduced kinase inhibition | |

| Methyl → Trifluoromethyl | Enhanced metabolic stability | |

| Indole C3 → Benzothiazole | Improved antimicrobial activity |

Methodology : Use QSAR models (e.g., CoMFA) to predict bioactivity of novel derivatives .

What metabolic profiling approaches are recommended for preclinical studies?

- In vitro assays : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF .

- Isotopic labeling : ¹⁴C-labeled compound tracks metabolic pathways in rodents .

How should long-term toxicity be evaluated for translational research?

- Repeat-dose studies : Administer 50 mg/kg/day orally to rats for 90 days; monitor hepatic/renal biomarkers .

- Genotoxicity assays : Ames test and micronucleus assay to assess mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.